1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
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Overview
Description
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is a complex organic compound characterized by its unique structure, which includes an iodo group, multiple ether linkages, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting with the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol . This intermediate is then subjected to etherification reactions with ethylene glycol derivatives to introduce the ethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under strong oxidizing conditions.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of the corresponding deiodinated compound.
Substitution: Formation of azides, amines, or thiols depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can facilitate binding to these targets, while the ether linkages and methoxy group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylphenol: A simpler compound with similar functional groups but lacking the extended ether linkages.
1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene: Similar structure but with ethoxy groups instead of methoxy and prop-2-enyl groups.
Uniqueness
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25IO4/c1-4-5-17-7-9-20(21(15-17)23-3)26-13-11-24-10-12-25-19-8-6-16(2)14-18(19)22/h4,6-9,14-15H,1,5,10-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSKCXPJUHAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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